molecular formula C20H25N5O B14103832 N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

Cat. No.: B14103832
M. Wt: 351.4 g/mol
InChI Key: DITLUHOKZYEURV-UHFFFAOYSA-N
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Description

N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a complex organic compound with a unique structure that combines benzimidazole and cycloheptapyrazole moieties

Properties

Molecular Formula

C20H25N5O

Molecular Weight

351.4 g/mol

IUPAC Name

N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C20H25N5O/c1-13(2)25-17-11-7-6-10-16(17)22-18(25)12-21-20(26)19-14-8-4-3-5-9-15(14)23-24-19/h6-7,10-11,13H,3-5,8-9,12H2,1-2H3,(H,21,26)(H,23,24)

InChI Key

DITLUHOKZYEURV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1CNC(=O)C3=NNC4=C3CCCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzimidazole ring, followed by the introduction of the propan-2-yl group. Subsequent steps involve the construction of the cycloheptapyrazole ring system and the final coupling to form the carboxamide group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

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